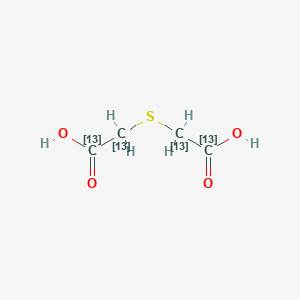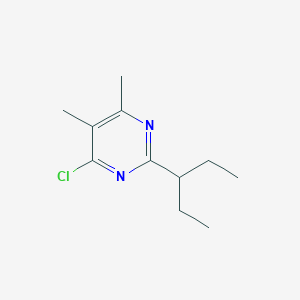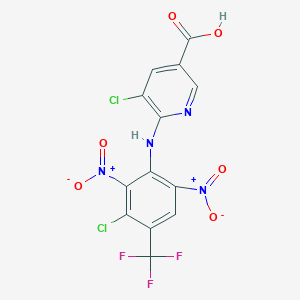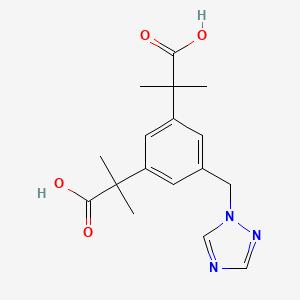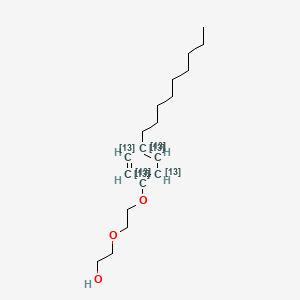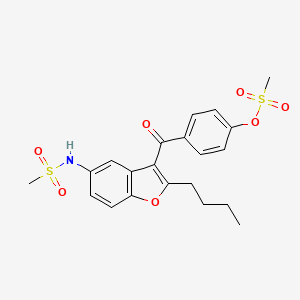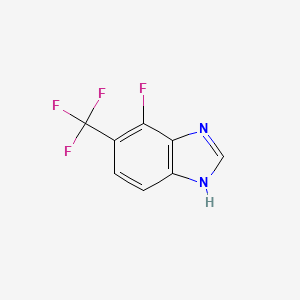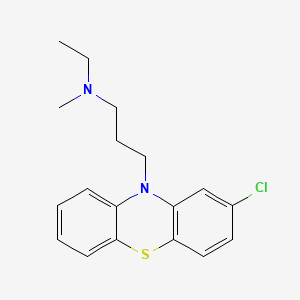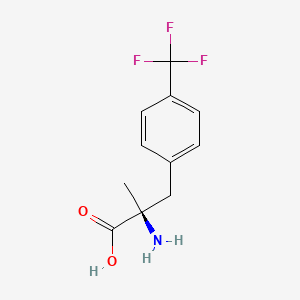
4-Trifluoromethyl-a-methyl-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Trifluoromethyl-a-methyl-L-phenylalanine, also known as (S)-2-Amino-3-[4-(trifluoromethyl)phenyl]propionic acid, is a derivative of phenylalanine. This compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which significantly alters its chemical and physical properties. The molecular formula of this compound is C10H10F3NO2, and it has a molecular weight of 233.19 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the use of trifluoromethylation reactions, where a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) is used in the presence of a base and a catalyst .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced catalysts and optimized reaction parameters is crucial for industrial-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 4-Trifluoromethyl-a-methyl-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The trifluoromethyl group can be substituted with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) and various halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .
Aplicaciones Científicas De Investigación
4-Trifluoromethyl-a-methyl-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is incorporated into peptides to study protein interactions and functions.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of agrochemicals and materials science
Mecanismo De Acción
The mechanism of action of 4-Trifluoromethyl-a-methyl-L-phenylalanine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activities, such as inhibiting enzymes or modulating receptor functions .
Comparación Con Compuestos Similares
4-Trifluoromethyl-D-phenylalanine: A stereoisomer with similar properties but different biological activities.
Fmoc-4-(trifluoromethyl)-L-phenylalanine: A derivative used in peptide synthesis.
4-Trifluoromethylphenylalanine: A compound with a similar structure but lacking the methyl group
Uniqueness: 4-Trifluoromethyl-a-methyl-L-phenylalanine is unique due to its specific stereochemistry and the presence of both trifluoromethyl and methyl groups. These features contribute to its distinct chemical reactivity and biological activities, making it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C11H12F3NO2 |
|---|---|
Peso molecular |
247.21 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C11H12F3NO2/c1-10(15,9(16)17)6-7-2-4-8(5-3-7)11(12,13)14/h2-5H,6,15H2,1H3,(H,16,17)/t10-/m0/s1 |
Clave InChI |
PEYIUMGUVJOYKB-JTQLQIEISA-N |
SMILES isomérico |
C[C@](CC1=CC=C(C=C1)C(F)(F)F)(C(=O)O)N |
SMILES canónico |
CC(CC1=CC=C(C=C1)C(F)(F)F)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


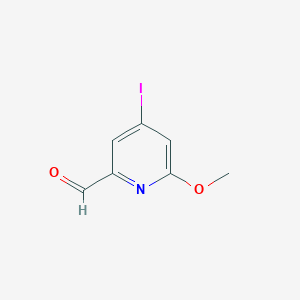
![(3-phenoxyphenyl)methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13441735.png)
![(2S,8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-2-carbonitrile](/img/structure/B13441739.png)
